

Comparative Analysis of Vinylic Proton Chemical Shifts

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Compound of Interest

Compound Name: *Cinnamonnitrile*

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The chemical shifts of the vinylic protons in *trans*-**cinnamonnitrile** are influenced by the combined electronic effects of the phenyl (C₆H₅) and cyano (-CN) groups. To understand these influences, it is instructive to compare the ¹H NMR data of *trans*-**cinnamonnitrile** with that of styrene and acrylonitrile. Styrene allows for the examination of the phenyl group's effect in the absence of the cyano group, while acrylonitrile provides a reference for the cyano group's effect without the phenyl ring.

The data presented in the table below was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.^[1]

Compound	Structure	Vinylic Proton	Chemical Shift (δ , ppm)
trans-Cinnamitrile	H α (alpha to -CN)	~5.86	
	H β (beta to -CN)	~7.39	
Styrene	H α (geminal)	~5.25	
	H β (cis to phenyl)	~5.76	
	H β' (trans to phenyl)	~6.73	
Acrylonitrile	H α (geminal)	5.69	
	H β (cis to -CN)	6.11	
	H β' (trans to -CN)	6.24	

Chemical shift values for trans-**cinnamitrile** are estimated from the spectrum provided by ChemicalBook[2]. Values for styrene[3] and acrylonitrile[4] are from their respective entries in ChemicalBook.

Dissecting the Electronic Effects in trans-Cinnamitrile

In trans-**cinnamitrile**, the two vinylic protons, H α and H β , exhibit a significant difference in their chemical shifts. H α , which is adjacent to the cyano group, resonates at approximately 5.86 ppm. In contrast, H β , which is attached to the same carbon as the phenyl group, is shifted significantly downfield to around 7.39 ppm, overlapping with the signals of the aromatic protons.

This pronounced downfield shift of H β can be attributed to two primary factors:

- **Anisotropic Effect of the Phenyl Ring:** The phenyl group possesses a ring current that generates a local magnetic field.[5] Protons situated in the plane of the aromatic ring (like H β) experience a deshielding effect, causing their resonance to shift to a higher frequency (downfield).
- **Resonance Effect of the Cyano Group:** The cyano group is a strong electron-withdrawing group through resonance.[6] It pulls electron density from the double bond towards the

nitrogen atom. This delocalization of electrons reduces the electron density at the β -carbon, thereby deshielding the attached proton ($H\beta$).

Comparison with Styrene

When comparing trans-**cinnamitrile** to styrene, the powerful electron-withdrawing nature of the cyano group becomes evident. In styrene, the proton analogous to $H\beta$ in trans-**cinnamitrile** ($H\beta'$) resonates at approximately 6.73 ppm.[3] The introduction of the cyano group in trans-**cinnamitrile** shifts this signal downfield by about 0.66 ppm to \sim 7.39 ppm. This is a direct consequence of the resonance-induced electron withdrawal by the -CN group, which significantly deshields $H\beta$. Conversely, $H\alpha$ in trans-**cinnamitrile** (\sim 5.86 ppm) is also downfield compared to the geminal proton in styrene (\sim 5.25 ppm), indicating the overall electron-withdrawing character of the cyano group affects both vinylic protons.

Comparison with Acrylonitrile

The comparison with acrylonitrile highlights the influence of the phenyl group. In acrylonitrile, the protons on the terminal carbon (analogous to the position of $H\beta$ in trans-**cinnamitrile**) resonate at 6.11 ppm and 6.24 ppm.[4] Replacing one of these protons with a phenyl group to form trans-**cinnamitrile** causes a dramatic downfield shift of the remaining proton ($H\beta$) to \sim 7.39 ppm. This substantial shift is primarily due to the magnetic anisotropy of the phenyl ring, as discussed earlier. The proton alpha to the cyano group ($H\alpha$) in trans-**cinnamitrile** (\sim 5.86 ppm) is slightly upfield compared to the corresponding proton in acrylonitrile (5.69 ppm is for the geminal proton, the alpha proton is at 6.11 or 6.24 ppm), which can be attributed to the complex interplay of electronic and steric effects introduced by the bulky phenyl substituent.

The following diagram illustrates the key electronic influences on the vinylic protons of trans-**cinnamitrile**.

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